N-Formylmethionyl-leucyl-tyrosine

描述

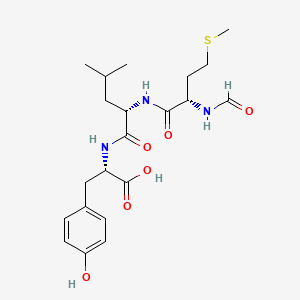

Structure

2D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O6S/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWPFLBIDPYGOS-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243013 | |

| Record name | N-Formylmethionyl-leucyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97521-28-3 | |

| Record name | N-Formylmethionyl-leucyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097521283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylmethionyl-leucyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formyl Peptide Receptors Fprs and Ligand Binding Dynamics

Overview of Formyl Peptide Receptor Subtypes

The three human formyl peptide receptor subtypes, while sharing sequence homology, exhibit distinct ligand specificities and functional roles.

Formyl Peptide Receptor 1 (FPR1)

FPR1 is the archetypal receptor of this family and is primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes. nih.gov It binds with high affinity to a variety of N-formylated peptides, including the well-studied N-formylmethionyl-leucyl-phenylalanine (fMLP). nih.gov The activation of FPR1 is a critical step in initiating host defense mechanisms against bacterial infections and in response to tissue damage. nih.gov Upon ligand binding, FPR1 triggers a range of cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). nih.gov The binding of ligands to FPR1 is largely dependent on the N-terminal formyl group and interactions within a hydrophobic pocket of the receptor. nih.gov

Formyl Peptide Receptor 2 (FPR2/ALX)

Initially identified as a low-affinity receptor for formylated peptides, FPR2, also known as the lipoxin A4 receptor (ALX), is now recognized as a highly promiscuous receptor with a broad range of ligands. nih.govnih.gov These ligands include not only formylated peptides but also lipids, proteins, and synthetic peptides, which can elicit either pro-inflammatory or anti-inflammatory responses. nih.govnih.gov The binding affinity of formylated peptides to FPR2 is more influenced by the C-terminus of the peptide, in contrast to the N-terminal dependency of FPR1. nih.gov FPR2 is expressed on a wide variety of cells, including myeloid cells, epithelial cells, and endothelial cells. frontiersin.org

Formyl Peptide Receptor 3 (FPR3)

FPR3 is the least characterized member of the formyl peptide receptor family. frontiersin.org Unlike FPR1 and FPR2, it does not appear to be activated by many of the classic N-formylated peptides. frontiersin.org FPR3 is predominantly expressed on monocytes, macrophages, and dendritic cells. frontiersin.org One of its known high-affinity endogenous ligands is the F2L peptide, an acetylated amino-terminal peptide derived from human heme-binding protein. frontiersin.org There is evidence to suggest that FPR3 may have a distinct regulatory role, possibly acting as a decoy receptor to modulate the activity of other FPRs. frontiersin.org

Ligand-Receptor Interaction Mechanisms

The binding of a ligand like N-Formylmethionyl-leucyl-tyrosine to a formyl peptide receptor is a highly specific event that initiates a series of molecular changes, ultimately leading to a cellular response.

This compound Binding Affinity and Specificity

This compound (fMLT) is a derivative of the more extensively studied N-formylmethionyl-leucyl-phenylalanine (fMLP). The key structural difference is the substitution of a phenylalanine residue with a tyrosine residue. This substitution introduces a hydroxyl group, which has the potential to enhance hydrogen-bonding capacity and thereby alter the binding affinity of the peptide for the various formyl peptide receptors.

While it is understood that this structural alteration affects receptor binding, specific dissociation constants (Kd) for this compound with each of the FPR subtypes are not extensively documented in publicly available research. The affinity of formylated peptides is generally determined by interactions between the ligand and multiple domains of the receptor, including the extracellular loops and adjacent transmembrane regions. nih.gov

General Binding Characteristics of Formylated Peptides to FPRs

| Receptor | General Ligand Affinity | Key Determinants of Binding |

| FPR1 | High affinity for many N-formylated peptides. nih.gov | Primarily dependent on the N-terminal formyl group and hydrophobic interactions. nih.gov |

| FPR2/ALX | Lower affinity for many N-formylated peptides compared to FPR1; binds a wide variety of ligands. nih.gov | Principally determined by the charge of the C-terminus of the peptide. nih.gov |

| FPR3 | Does not bind many classic N-formylated peptides. frontiersin.org | Binds specific endogenous peptides like F2L. frontiersin.org |

Conformational Changes Induced by this compound Binding

The binding of a ligand to a G protein-coupled receptor like an FPR is known to induce a conformational change in the receptor's structure. This change is essential for the activation of intracellular signaling pathways. Upon binding of an agonist, the receptor transitions to an active state, which allows it to interact with heterotrimeric G proteins on the inner surface of the cell membrane. nih.govfrontiersin.org

This interaction prompts the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's alpha subunit, leading to the dissociation of the alpha and beta-gamma subunits. nih.gov These dissociated subunits then go on to activate various downstream effector molecules, such as phospholipase C and phosphoinositide 3-kinase, initiating a cascade of signals that result in the cell's physiological response. frontiersin.orgnih.gov

While the general mechanism of GPCR activation is well-established, the specific conformational shifts within the FPRs upon binding of this compound have not been detailed in the available scientific literature. It is understood that different ligands can stabilize distinct receptor conformations, which may account for the varied cellular responses elicited by the activation of the same receptor by different agonists. frontiersin.org

Receptor Localization and Expression Profiles in Relevant Cell Types

The cellular response to N-formyl peptides is critically dependent on the expression and localization of FPRs. These receptors are not uniformly distributed throughout the body but exhibit distinct expression patterns in various immune and non-immune cells.

Phagocytic leukocytes are the primary responders to N-formylated peptides, and as such, they are the principal cells expressing FPRs. nih.gov In humans, this receptor family includes FPR1, FPR2 (also known as ALX/FPRL1), and FPR3. wikipedia.org

Neutrophils: These are the most abundant type of white blood cells and form the first line of defense against bacterial infections. Neutrophils express high levels of FPR1 and FPR2. nih.govnih.gov While a portion of these receptors is present on the plasma membrane of resting neutrophils, a significant majority is stored within mobilizable intracellular granules, such as secretory vesicles and specific granules. nih.gov This intracellular reservoir allows for rapid upregulation of receptor expression on the cell surface upon stimulation, a key mechanism for priming the neutrophil response. nih.gov FPR1 activation in neutrophils triggers a cascade of events including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS). nih.govnih.gov

Monocytes and Macrophages: Monocytes circulating in the blood and their differentiated counterparts in tissues, macrophages, also express FPRs. nih.govnih.gov Human monocytes express both FPR1 and FPR2, while FPR3 expression is also detected. nih.gov Upon differentiation into macrophages, the expression profile of FPRs can be modulated by the local microenvironment. For instance, pro-inflammatory M1 macrophages maintain or even increase their FPR1 expression, whereas anti-inflammatory M2 macrophages show reduced FPR1 surface expression and diminished chemotactic response to its ligands. nih.gov This differential expression highlights the role of FPRs in shaping the specific functions of macrophage subsets during an immune response.

| Cell Type | Expressed FPRs | Key Localization Features |

| Neutrophils | FPR1, FPR2 nih.govnih.gov | Plasma membrane and intracellular granules (secretory vesicles, specific granules) nih.gov |

| Monocytes | FPR1, FPR2, FPR3 nih.gov | Primarily on the cell surface. |

| Macrophages | FPR1, FPR2 nih.govnih.gov | Expression levels can be polarized (higher in M1, lower in M2 macrophages) nih.gov |

Beyond the classical phagocytes, the expression and function of FPRs have been identified in a growing list of other cell types, suggesting a broader role for N-formyl peptide signaling in tissue homeostasis and pathology.

Fibroblasts: These cells, crucial for wound healing and tissue remodeling, express functional FPRs, including FPR1 and FPR2/ALX. nih.govnih.gov Stimulation of these receptors on fibroblasts can induce migration, intracellular calcium flux, and changes in the actin cytoskeleton, suggesting their involvement in the response to tissue injury and bacterial invasion. nih.gov

Mesenchymal Stem Cells (MSCs): Human bone marrow-derived MSCs have been shown to express functional FPRs, including FPR1 and FPRL1 (FPR2). nih.govnih.gov The activation of these receptors on MSCs can stimulate chemotactic migration, which may play a role in the homing of these stem cells to sites of injury and inflammation for tissue repair. nih.govnih.gov

Astrocytes and Microglia: These glial cells of the central nervous system (CNS) also express FPRs. Astrocytes and microglia express FPR1 and FPR2/ALX (FPRL1). nih.govnih.govfrontiersin.org In the context of the CNS, FPRs are implicated in neuroinflammation. For example, FPR2 expression is upregulated in microglia in the presence of inflammatory stimuli. frontiersin.org The activation of these receptors on glial cells can influence their inflammatory responses and may play a role in neurological diseases. nih.govfrontiersin.org

Dendritic Cells (DCs): As key antigen-presenting cells, DCs express FPRs, including FPR1, FPR2, and FPR3. nih.govresearchgate.net The expression of these receptors is differentially regulated during the maturation of DCs. researchgate.net FPRs on DCs are involved in their migration and in modulating T-cell responses, thereby linking the innate recognition of bacterial products to the adaptive immune response. researchgate.netnih.gov

| Cell Type | Expressed FPRs |

| Fibroblasts | FPR1, FPR2/ALX nih.govnih.gov |

| Mesenchymal Stem Cells | FPR, FPRL1 (FPR2) nih.govnih.gov |

| Astrocytes | FPR1, FPR2/ALX (FPRL1) nih.govnih.gov |

| Microglia | FPR1, FPR2/ALX (FPRL1) nih.govfrontiersin.org |

| Dendritic Cells | FPR1, FPR2, FPR3 nih.govresearchgate.net |

Receptor Cross-Talk and Coreceptor Interactions

The signaling output of FPRs is not solely determined by ligand binding but is also influenced by complex interactions with other cell surface receptors. This cross-talk can either amplify or dampen the cellular response, adding another layer of regulatory complexity.

FPRs can engage in bidirectional transactivation with receptor tyrosine kinases (RTKs), a major class of receptors that bind to growth factors. nih.gov This interplay significantly diversifies the signaling networks within a cell. One of the mechanisms mediating this transactivation is the production of reactive oxygen species (ROS) by NADPH oxidase. nih.gov For instance, activation of FPR1 has been shown to transactivate the vascular endothelial growth factor receptor 2 (VEGFR2) and the epidermal growth factor receptor (EGFR) through a ROS-dependent mechanism. nih.gov This cross-talk can influence a variety of cellular processes, including cell growth, proliferation, and angiogenesis.

Furthermore, the activation of FPRs can lead to the phosphorylation of multiple intracellular proteins on tyrosine residues, a hallmark of tyrosine kinase signaling. nih.gov This indicates a convergence of the signaling pathways downstream of both receptor types. Studies have shown that inhibitors of tyrosine kinases can block certain cellular responses initiated by FPR activation, such as superoxide (B77818) release in neutrophils. nih.govresearchgate.net

Recent evidence suggests that the organization of FPRs on the plasma membrane plays a crucial role in their signaling capacity. FPR1 has been observed to exist in a dynamic equilibrium between monomers, dimers, and larger oligomers. nih.gov The formation of these receptor clusters can be influenced by agonist stimulation. nih.gov

Full agonist binding to FPR1 promotes the formation of larger oligomers, which in turn leads to a more stable and prolonged interaction with its cognate G protein. nih.gov This suggests that receptor oligomerization can synergistically enhance G protein-mediated signal transduction. nih.gov This cooperative signaling mechanism induced by receptor coclustering presents a potential target for the development of novel therapeutic agents that can modulate FPR activity.

Intracellular Signaling Cascades Triggered by N Formylmethionyl Leucyl Tyrosine

G Protein-Coupled Receptor (GPCR) Signaling

The actions of N-formylmethionyl-leucyl-tyrosine are initiated by its binding to Formyl Peptide Receptors (FPRs), which are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org These receptors are characterized by their seven-transmembrane-spanning domains. The binding of a ligand like fMLT to the extracellular domain of the receptor induces a conformational change, which allows the receptor to interact with and activate intracellular heterotrimeric G proteins.

Heterotrimeric G Protein Dissociation (Gαi, Gβγ)

Upon activation by the fMLT-bound receptor, the heterotrimeric G protein, which consists of an alpha (α), beta (β), and gamma (γ) subunit, undergoes a critical change. The G protein associated with the Formyl Peptide Receptor is of the inhibitory type, specifically the Gαi class. nih.gov In its inactive state, the Gα subunit is bound to Guanosine (B1672433) Diphosphate (B83284) (GDP). The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the release of GDP from the Gαi subunit and facilitating the binding of Guanosine Triphosphate (GTP).

The binding of GTP to the Gαi subunit causes its dissociation from the stable Gβγ dimer. nih.gov Both the GTP-bound Gαi subunit and the free Gβγ dimer are now active signaling molecules that can interact with and modulate the activity of various downstream effector enzymes and ion channels, thereby propagating the signal within the cell.

Pertussis Toxin Sensitivity of Signaling Pathways

A key characteristic of the signaling pathway initiated by fMLT is its sensitivity to Pertussis Toxin (PTX). nih.gov Pertussis toxin is a bacterial exotoxin that specifically targets G proteins of the Gαi/o family. The toxin catalyzes the ADP-ribosylation of a cysteine residue near the C-terminus of the Gαi subunit. nih.govnih.gov This covalent modification uncouples the G protein from its corresponding receptor, preventing its activation upon ligand binding. nih.gov

Consequently, in cells pre-treated with pertussis toxin, the binding of fMLT to its receptor fails to elicit the downstream signaling events, such as calcium mobilization, phospholipase activation, and chemotaxis. nih.govnih.govnih.gov This sensitivity has been a crucial experimental tool to demonstrate that the Formyl Peptide Receptor is coupled to a Gαi protein. nih.gov

Phospholipase Activation and Lipid-Derived Mediators

The dissociation of the heterotrimeric G protein into its Gαi-GTP and Gβγ subunits leads to the activation of several key enzymes, including phospholipases. These enzymes hydrolyze membrane phospholipids (B1166683) to generate a variety of second messengers that are essential for neutrophil activation.

Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate (B84403) Production

The free Gβγ subunit, and possibly the Gαi subunit, can activate isoforms of Phospholipase C (PLC), particularly PLC-β. Activated PLC targets the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2). PLC catalyzes the hydrolysis of PIP2 into two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

The generation of IP3 is a rapid event following receptor stimulation. As a water-soluble molecule, IP3 diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, which function as ligand-gated Ca2+ channels. This binding triggers the release of stored calcium into the cytoplasm, leading to a transient increase in intracellular calcium concentration. This calcium signal is a pivotal event in mediating cellular responses like degranulation and activation of the respiratory burst. The entire process, from receptor binding to IP3 generation, is inhibited by pertussis toxin, confirming the involvement of a Gαi protein in coupling the receptor to PLC. nih.gov

Phospholipase D (PLD) Activation

N-formyl peptides are also potent activators of Phospholipase D (PLD). nih.govnih.gov PLD hydrolyzes phosphatidylcholine (PC), the most abundant phospholipid in the cell membrane, to produce phosphatidic acid (PA) and choline. The activation of PLD in response to fMLP in neutrophils appears to be a more complex, two-step process. nih.gov

The activation of PLD is linked to other signaling components, including protein kinase C (PKC), and small GTPases of the Arf and Rho families. The phosphatidic acid generated by PLD can itself act as a second messenger or be further metabolized by phosphatidic acid phosphohydrolase to generate diacylglycerol (DAG), thereby sustaining the activation of PKC. Research indicates that the fMLP-induced activation of PLD can be attenuated by inhibitors of protein tyrosine phosphorylation. nih.govnih.gov

Arachidonic Acid Release and Eicosanoid Synthesis

Another critical consequence of fMLT signaling is the liberation of arachidonic acid from membrane phospholipids, a process primarily mediated by phospholipase A2 (PLA2). The activation of PLA2 can be triggered by the increase in intracellular calcium and by other signaling intermediates. nih.gov

Once released, arachidonic acid serves as a substrate for two major enzymatic pathways that produce a class of potent, short-lived lipid mediators known as eicosanoids. nih.gov

Cyclooxygenase (COX) pathway: Leads to the synthesis of prostaglandins (B1171923) and thromboxanes.

Lipoxygenase (LOX) pathway: In neutrophils, the 5-lipoxygenase pathway is particularly important, leading to the synthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4), and 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov

The production of these eicosanoids can act in an autocrine or paracrine fashion, amplifying the inflammatory response initiated by the original bacterial peptide mimic. The stimulation of arachidonic acid release by fMLP in macrophages has been shown to involve a pertussis toxin-sensitive G protein. nih.gov

Data on Signaling Events

Below are tables summarizing key research findings related to the signaling cascades initiated by N-formylated peptides.

Table 1: G-Protein and Phospholipase C Signaling

| Signaling Event | Key Mediator(s) | Effect of Pertussis Toxin (PTX) | Primary Second Messenger(s) | Reference(s) |

|---|---|---|---|---|

| Receptor Activation | Formyl Peptide Receptor (FPR) | N/A | N/A | wikipedia.org |

| G-Protein Coupling | Gαi, Gβγ | Inhibits G-protein activation | Gαi-GTP, Gβγ | nih.gov |

Table 2: Phospholipase D and A2 Signaling

| Signaling Event | Key Enzyme | Primary Product(s) | Downstream Effect | Reference(s) |

|---|---|---|---|---|

| Phospholipase D Activation | PLD | Phosphatidic Acid (PA) | Sustained DAG production, PKC activation | nih.govnih.gov |

| Arachidonic Acid Release | PLA2 | Arachidonic Acid | Substrate for eicosanoid synthesis | nih.gov |

Protein Kinase Pathways

The activation of Protein Kinase C (PKC) is a significant event in the signaling cascade initiated by this compound (fMLP). Upon fMLP binding to its receptor, a cascade involving G-proteins and phospholipase C (PLC) is triggered. qiagen.comnih.gov PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). qiagen.com DAG, in conjunction with calcium ions mobilized by IP3, is responsible for the activation of PKC. qiagen.com

Research has shown that PKC plays a crucial role in the fMLP-induced respiratory burst in neutrophils, a process that generates superoxide (B77818) anions for host defense. portlandpress.comnih.govnih.gov Studies using PKC inhibitors, such as H-7 and chelerythrine (B190780) chloride, have demonstrated a significant reduction in fMLP-induced macrophage activation. nih.govresearchgate.net Specifically, the conventional PKC (cPKC) subfamily is believed to be heavily involved in superoxide generation. nih.gov However, it's noteworthy that while essential for the respiratory burst, PKC activity is not required for fMLP-induced phospholipase D (PLD) activation in human neutrophils. portlandpress.comnih.govnih.gov Furthermore, fMLP-stimulated Extracellular Signal-Regulated Kinase (ERK) activation is dependent on PKC. nih.govoup.com

| Pathway Component | Role in fMLP Signaling | Key Findings |

| Phospholipase C (PLC) | Generates DAG and IP3, leading to PKC activation. qiagen.com | Inhibition of PLC attenuates fMLP-stimulated ERK activation. nih.gov |

| Diacylglycerol (DAG) | Directly activates PKC. qiagen.com | Accumulation of DAG augments fMLP-induced neutrophil functions. nih.gov |

| Protein Kinase C (PKC) | Mediates the respiratory burst and ERK activation. nih.govportlandpress.comnih.govnih.gov | Inhibition of PKC blocks fMLP-induced superoxide production but not PLD activation. portlandpress.comnih.govnih.gov |

The stimulation of cells with this compound (fMLP) rapidly induces the phosphorylation of multiple proteins on their tyrosine residues. nih.gov This activation of protein tyrosine kinases (PTKs) is an early and critical event in the fMLP signaling cascade. nih.gov In murine macrophages, fMLP has been shown to increase the tyrosine phosphorylation of several proteins, a process that can be inhibited by PTK inhibitors like genistein (B1671435) and lavendustin A. nih.govresearchgate.net

In human neutrophils, fMLP stimulation leads to the prominent tyrosine phosphorylation of proteins with molecular weights of approximately 40 kDa and 42 kDa, which have been identified as members of the mitogen-activated protein (MAP) kinase family. nih.gov The inhibition of tyrosine kinases reduces this phosphorylation and subsequently inhibits the production of superoxide anions. nih.gov Different families of tyrosine kinases, including Src and Syk kinases, appear to have distinct regulatory roles in neutrophil chemotaxis. nih.gov For instance, Src family kinase inhibitors have been observed to enhance neutrophil transmigration, suggesting a negative regulatory role. nih.gov Furthermore, the Tec family of tyrosine kinases is also implicated in fMLP-induced signaling. uni-freiburg.de The activation of p38 MAP kinase by fMLP in rat neutrophils is also dependent on non-receptor tyrosine kinase pathways. nih.gov

| Kinase Family | Role in fMLP Signaling | Effect of Inhibition |

| General PTKs | Phosphorylation of multiple proteins, including MAP kinases. nih.gov | Reduced tyrosine phosphorylation and superoxide production. nih.govresearchgate.netnih.gov |

| Src family kinases | Negative regulation of neutrophil chemotaxis. nih.gov | Enhanced neutrophil transmigration. nih.gov |

| Syk tyrosine kinase | Negative regulation of neutrophil chemotaxis. nih.gov | Enhanced neutrophil transmigration. nih.gov |

| Tec family kinases | Involved in fMLP-induced signaling. uni-freiburg.de | Inhibition reduces neutrophil functions. nih.gov |

This compound (fMLP) is a potent activator of multiple Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for converting extracellular stimuli into a variety of cellular responses. oup.com These pathways are three-tiered kinase cascades that play a central role in signal transduction. youtube.com In human neutrophils and other immune cells, fMLP stimulation triggers the activation of three main MAPK families: the Extracellular signal-Regulated Kinases (ERKs), the p38 MAPKs, and the c-Jun N-terminal Kinases (JNKs). oup.com The activation of these MAPK pathways is dependent on a pertussis toxin-sensitive G-protein, indicating their coupling to fMLP's G-protein coupled receptor. oup.com The activation of these cascades leads to downstream events such as the phosphorylation of p47Phox, activation of the Elk1 transcription factor, and chemokine gene expression. qiagen.com

The Extracellular Signal-Regulated Kinase (ERK) pathway, specifically involving ERK1 and ERK2, is a key signaling cascade activated by this compound (fMLP). nih.gov Stimulation of neutrophils with fMLP leads to a rapid, time- and dose-dependent increase in the tyrosine phosphorylation and activation of ERK1 and ERK2. researchgate.net The activation of the ERK pathway by fMLP is mediated through its G-protein coupled receptor and involves several upstream signaling molecules, including tyrosine kinases, phosphatidylinositol 3-kinase (PI3K), and Protein Kinase C (PKC). nih.govoup.com

In human neutrophils, fMLP stimulation activates a kinase that phosphorylates a known substrate of MAP kinase, and this activated enzyme has been identified as the 42 kDa MAP kinase, also known as ERK2. nih.govportlandpress.com The activation of ERK by fMLP is transient, typically peaking within a minute of stimulation. portlandpress.com Studies have shown that the activation of the ERK pathway is necessary for some fMLP-stimulated cellular responses, such as superoxide release. oup.com In monocytes, fMLP-dependent activation of ERK1/2 occurs through a RhoA-GTPase-dependent pathway and is mediated by the formylpeptide receptor-like 1 (FPRL1). nih.gov

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by this compound (fMLP) in various cell types, particularly neutrophils. nih.govoup.com Stimulation with fMLP leads to the rapid phosphorylation and activation of p38 MAPK. oup.comresearchgate.net This activation is dependent on a pertussis toxin-sensitive G-protein, indicating its linkage to the fMLP receptor. nih.gov

The signaling pathways leading to p38 MAPK activation in response to fMLP are complex and involve multiple upstream components. In rat neutrophils, the activation of p38 MAPK has been shown to be dependent on non-receptor tyrosine kinases, phospholipase C (PLC), and calcium-dependent protein kinase C pathways. nih.gov In human neutrophils, the process involves phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and calcium. researchgate.net The activation of the p38 MAPK pathway is indispensable for several fMLP-mediated cellular functions in human neutrophils, including chemotaxis and superoxide generation. oup.com Inhibition of p38 MAPK activation has been shown to suppress these functions. oup.comnih.gov

| Upstream Regulator | Role in fMLP-induced p38 Activation |

| G-protein | Essential for signal transduction from the fMLP receptor. nih.gov |

| Non-receptor Tyrosine Kinase | Required for p38 phosphorylation. nih.gov |

| Phospholipase C (PLC) | Contributes to the activation pathway. nih.gov |

| Protein Kinase C (PKC) | Partial involvement in p38 phosphorylation. researchgate.net |

| Phosphatidylinositol 3-kinase (PI3K) | Partial involvement in p38 phosphorylation. researchgate.net |

| Calcium (Ca2+) | Partial involvement in p38 phosphorylation. researchgate.net |

MAPK-Activated Protein Kinase 2 (MAPKAPK2 or MK2) is a serine/threonine kinase that acts as a downstream substrate of the p38 MAPK. nih.gov Following stimulation of human neutrophils with this compound (fMLP), p38 MAPK becomes activated and, in turn, phosphorylates and activates MK2. researchgate.netnih.gov The activation of MK2 by fMLP is transient, reaching its peak within a minute of stimulation. nih.gov

The activation of MK2 is completely dependent on the upstream activation of p38 MAPK, as specific inhibitors of p38 MAPK entirely block the fMLP-induced phosphorylation and activation of MK2. researchgate.net In unstimulated neutrophils, p38 and MK2 are found to be associated, but they dissociate upon cellular activation by fMLP. researchgate.net A major substrate of MK2 in neutrophils is the F-actin binding protein LSP1. nih.gov The phosphorylation of LSP1 by MK2 is involved in the stabilization of F-actin polarization during neutrophil chemotaxis, suggesting a crucial role for the p38-MK2 axis in regulating cell motility. nih.gov Furthermore, MK2 is implicated in the fMLP-stimulated oxidative burst response in human neutrophils. nih.gov

| Molecule | Role in fMLP-MK2 Signaling | Key Finding |

| p38 MAPK | Upstream activator of MK2. researchgate.netnih.gov | Inhibition of p38 completely blocks MK2 activation. researchgate.net |

| MAPKAPK2 (MK2) | Phosphorylates downstream substrates like LSP1. nih.gov | Involved in oxidative burst and chemotaxis. nih.govnih.gov |

| LSP1 | Substrate of MK2. nih.gov | Its phosphorylation by MK2 stabilizes F-actin polarization. nih.gov |

Phosphatidylinositol 3-Kinase (PI3K) Pathway

Activation of the Phosphatidylinositol 3-Kinase (PI3K) pathway is a critical event in the cellular response to N-formyl peptides. Upon ligand binding to the formyl peptide receptor (FPR), a G-protein-coupled receptor, PI3K is rapidly activated. nih.govmdpi.com This enzyme phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). mdpi.comresearchgate.net

The PI3K pathway plays a significant role in a wide array of neutrophil functions. nih.gov Class IB PI3K is principally responsible for the initial generation of PIP3 downstream of GPCRs like the FPR. nih.gov This signaling axis is essential for processes such as the respiratory burst, degranulation, and chemotaxis. nih.govresearchgate.net Research has demonstrated that the activation of PI3K is indispensable for the full activation of NADPH oxidase, the enzyme complex responsible for the production of superoxide anions during the respiratory burst. researchgate.net Furthermore, the PI3K-Akt pathway influences cell survival and protein synthesis, highlighting its broad impact on cellular homeostasis. researchgate.net

Detailed research findings have elucidated the importance of this pathway through the use of specific inhibitors.

| Inhibitor | Target | Effect on fMLP-Stimulated Neutrophil Function | Reference |

| Wortmannin | PI3K | Inhibits superoxide production | researchgate.net |

| LY294002 | PI3K | Inhibits superoxide production | researchgate.net |

These findings underscore that PI3K signaling is a central node in the transduction of signals originating from fMLP receptor engagement, directly linking the receptor to critical effector functions of neutrophils. researchgate.net

Intracellular Calcium Mobilization

A hallmark of cell activation by N-formyl peptides is a rapid and transient increase in the concentration of intracellular free calcium ([Ca2+]i). nih.govnih.gov This calcium signal is a pivotal second messenger that orchestrates numerous cellular responses. The process is initiated by the activation of Phospholipase C (PLC) following GPCR stimulation. qiagen.com PLC hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.com

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of Ca2+ from these intracellular stores. nih.gov This initial release is followed by a secondary, more sustained influx of extracellular Ca2+ through plasma membrane channels. nih.govresearchgate.net Studies have shown that for fMLP, the majority of the initial [Ca2+]i elevation results from the release from intracellular stores, which accounts for approximately 75% of the total signal, with the remaining 25% coming from extracellular influx. nih.gov This influx is mediated, at least in part, by store-operated calcium (SOC) channels, which open in response to the depletion of ER Ca2+ stores. nih.gov The mobilization of calcium is critical for functions including the activation of protein kinase C (PKC) and calmodulin, which in turn regulate downstream events like degranulation and gene expression. qiagen.comnih.gov

The characteristics of fMLP-induced calcium mobilization have been defined through various experimental conditions and pharmacological agents.

| Condition/Agent | Effect on fMLP-Induced Calcium Mobilization | Mechanism of Action | Reference |

| Extracellular Ca2+ Removal | Partly decreases the overall [Ca2+]i signal | Isolates the contribution of intracellular store release | nih.gov |

| Thapsigargin | Prevents fMLP from increasing [Ca2+]i when pre-treated | Inhibits the ER Ca2+ pump, depleting stores | nih.gov |

| Verapamil | Partially inhibits calcium mobilization | L-type calcium channel blocker | bohrium.com |

| TMB-8 | Completely blocks calcium mobilization | Intracellular calcium antagonist | bohrium.com |

These studies demonstrate that the fMLP-induced calcium signal is a composite event, originating from both internal release and external influx, and is essential for driving neutrophil functions. nih.govbohrium.com

Regulation of Small GTPases (e.g., Rac)

N-formyl peptides are potent regulators of the Rho family of small GTPases, which includes Rac, Rho, and Cdc42. qiagen.com These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to control cytoskeletal dynamics, cell polarity, and migration. nih.gov Upon fMLP stimulation, Rho family GTPases are activated and play a crucial role in the reorganization of the actin cytoskeleton required for cell polarization and chemotaxis. qiagen.com

Specifically, Rac is known to be a key regulator of actin polymerization at the leading edge of migrating cells, promoting the formation of lamellipodia. nih.gov Research using neutrophils from transgenic mouse models has revealed specific roles for different Rac isoforms. These studies have shown that Rac1, but not Rac2, is essential for the fMLP-mediated activation of RhoA, another small GTPase that controls contraction at the cell's trailing edge or uropod. nih.gov This indicates a hierarchical relationship where Rac1 activation at the front of the cell leads to Rho activation at the rear, a crucial coordination for efficient chemotaxis. nih.gov

The activation of these GTPases is linked to upstream signals from the engaged FPR and PI3K pathway, which generates PIP3 that recruits Guanine nucleotide Exchange Factors (GEFs) to the plasma membrane. These GEFs then catalyze the exchange of GDP for GTP on the small GTPases, leading to their activation.

| GTPase | Role in fMLP-stimulated Neutrophils | Key Research Finding | Reference |

| Rac1 | Essential for RhoA activation and chemotaxis | fMLP-mediated RhoA activation is severely perturbed in Rac1-null neutrophils. | nih.gov |

| Rac2 | Not essential for RhoA activation | fMLP-mediated RhoA activation is similar in wild-type and Rac2-null neutrophils. | nih.gov |

| RhoA | Controls myosin-based contraction of the trailing edge | Its activation by fMLP is dependent on Rac1. | nih.gov |

This intricate regulation of small GTPases by N-formyl peptides is fundamental to the directed migration of leukocytes toward sites of infection and inflammation. nih.gov

Nuclear Factor-κB (NF-κB) Pathway Engagement

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory gene regulation. N-formyl peptides like fMLP are known to activate this pathway in various immune cells, including neutrophils and monocytes. researchgate.netnih.govashpublications.org In resting cells, NF-κB dimers, typically composed of p50 and p65 (RelA) subunits, are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins, most notably IκB-α. researchgate.netashpublications.org

Upon stimulation with fMLP, upstream signaling kinases are activated, leading to the phosphorylation of IκB-α. ashpublications.org This phosphorylation marks IκB-α for ubiquitination and subsequent degradation by the proteasome. researchgate.net The degradation of IκB-α unmasks a nuclear localization signal on the NF-κB dimers, allowing them to translocate to the nucleus. researchgate.netashpublications.org Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of numerous pro-inflammatory mediators, including cytokines and chemokines. nih.gov This activation of NF-κB is a key mechanism by which N-formyl peptides contribute to the amplification and regulation of the inflammatory response. ashpublications.org The activation process is transient, as the NF-κB pathway includes a negative feedback loop wherein the transcription of the IκB-α gene is also induced, leading to the synthesis of new IκB-α protein that can enter the nucleus and terminate NF-κB activity. ashpublications.org

| Pathway Component | Role in fMLP-induced NF-κB Activation | Observation | Reference |

| IκB-α | Cytoplasmic inhibitor of NF-κB | Undergoes rapid, phosphorylation-dependent degradation following fMLP stimulation. | researchgate.netashpublications.org |

| p50/p65 (RelA) | NF-κB dimer subunits | Translocate from the cytoplasm to the nucleus upon IκB-α degradation. | researchgate.netnih.gov |

| Gene Transcription | Downstream effect of NF-κB activation | Induces expression of pro-inflammatory genes, such as cytokines and chemokines. | nih.govashpublications.org |

The engagement of the NF-κB pathway by N-formyl peptides demonstrates their role not only as direct chemoattractants but also as potent modulators of the genetic programs that underpin the inflammatory response.

Cellular and Immunological Responses Mediated by N Formylmethionyl Leucyl Tyrosine

Phagocytic Activity and Microorganism Inactivation

Beyond attracting leukocytes, N-formylmethionyl-leucyl-phenylalanine also functions as a potent macrophage activator. wikipedia.orgnih.gov Once at the site of infection, activated phagocytes must engulf and destroy invading microorganisms. This peptide primes the cells for this crucial function. nih.gov The activation signals initiated by the peptide lead to a cascade of events that enhance the phagocytic capacity of neutrophils and macrophages, enabling them to more efficiently clear pathogens and cellular debris. wikipedia.orgnih.gov This activation is a core component of the innate immune system's first line of defense against bacterial infections. wikipedia.org

Reactive Oxygen Species (ROS) Production and Oxidative Burst

A critical function of activated phagocytes is the production of reactive oxygen species (ROS) in a process known as the "oxidative burst" or "respiratory burst." ebi.ac.uknih.gov N-formylmethionyl-leucyl-phenylalanine is a powerful stimulus for this response in neutrophils. nih.govmdpi.comnih.gov The generated ROS, which include superoxide (B77818) anions (O₂⁻), are highly toxic and play a direct role in killing invading microorganisms. mdpi.com While essential for host defense, this ROS release can also contribute to tissue damage during inflammatory conditions if not properly regulated. nih.govnih.gov Studies have shown that in certain contexts, such as after priming with tumor necrosis factor-alpha (TNF-α), the fMLP-stimulated release of ROS from adherent leukocytes can increase the permeability of microvessels. nih.gov

The enzyme complex responsible for the oxidative burst is NADPH oxidase. mdpi.comnih.gov Upon stimulation with N-formylmethionyl-leucyl-phenylalanine, this multi-protein complex assembles at the cell membrane. nih.gov It catalyzes the transfer of an electron from NADPH inside the cell to molecular oxygen (O₂) in the extracellular or phagosomal space, generating the superoxide anion. mdpi.com Research comparing the activation of NADPH oxidase by fMLP and other chemoattractants like interleukin-8 (IL-8) suggests that they utilize different signaling pathways to trigger the same downstream effect. nih.gov This indicates a sophisticated system of regulation for this potent antimicrobial weapon.

The activation of leukocytes by N-formylmethionyl-leucyl-phenylalanine is a tightly regulated process involving numerous signaling molecules, particularly protein kinases. nih.govnih.gov Research has identified several key kinases that are activated following the binding of the peptide to its receptor and are essential for the subsequent cellular responses.

Studies in polymorphonuclear leukocytes (PMNs) have shown that the peptide rapidly activates mitogen-activated protein kinases (MAP kinases) , specifically the 42 kDa MAP kinase also known as extracellular signal-regulated kinase 2 (ERK2) . nih.govnih.gov This activation is transient, peaking around one minute after stimulation. nih.govnih.gov A detailed analysis of the signaling cascade leading to ERK activation in rat neutrophils revealed the involvement of several upstream components. nih.gov

In macrophages, Protein Kinase C (PKC) and Protein Tyrosine Kinases (PTK) have been shown to be crucial for fMLP-induced activation and the resulting tumoricidal activity. nih.govresearchgate.net The use of specific inhibitors for these kinases significantly reduces the macrophage response, confirming their central role in the signaling pathway. nih.gov

Table 2: Key Signaling Molecules in N-Formylmethionyl-leucyl-phenylalanine-Mediated Activation

| Kinase/Molecule Family | Specific Example(s) | Cell Type | Function Regulated | Source |

| MAP Kinase | ERK2 (42 kDa MAP kinase) | PMNs | General Activation, Oxidative Burst | nih.govnih.gov |

| Protein Kinase C (PKC) | - | Macrophages, PMNs | Macrophage Activation, ERK Activation | nih.govnih.gov |

| Protein Tyrosine Kinase (PTK) | - | Macrophages, PMNs | Macrophage Activation, ERK Activation | nih.govnih.gov |

| Phosphoinositide 3-kinase (PI3K) | - | PMNs | ERK Activation | nih.gov |

| Phospholipase C (PLC) | - | PMNs | ERK Activation | nih.gov |

| G(i/o) protein | - | PMNs | ERK Activation | nih.gov |

Granule Enzyme Release and Degranulation

N-Formylmethionyl-leucyl-phenylalanine (fMLF) is a potent initiator of degranulation in neutrophils, a critical process in the innate immune response where these cells release the contents of their granules. This release contains a variety of enzymes and other antimicrobial proteins that are essential for combating pathogens. The process is tightly regulated and involves a series of intracellular signaling events.

One of the key enzymes released upon fMLF stimulation is beta-glucuronidase. Studies have shown that fMLF can trigger the release of this enzyme from rabbit neutrophils that have been treated with cytochalasin B. This release mechanism is complex and appears to be dependent on intracellular calcium levels. Research indicates that fMLF stimulates the release of calcium from intracellular stores, and this mobilization of calcium is a necessary step for the initiation of enzyme secretion, particularly in the absence of extracellular calcium. Depletion of these intracellular calcium pools can block the ability of fMLF to induce enzyme release.

The degranulation process is a fundamental aspect of neutrophil function, allowing them to execute their antimicrobial functions at sites of inflammation. The contents of these granules contribute to the destruction of pathogens and the modulation of the inflammatory response. The ability of fMLF to trigger this process highlights its significant role as a bacterial-derived chemoattractant that activates key effector functions in neutrophils.

| Experimental Condition | Key Finding on Degranulation | Reference(s) |

| Rabbit neutrophils treated with cytochalasin B and stimulated with fMLF | Stimulation of beta-glucuronidase release. | |

| Rabbit neutrophils with depleted intracellular calcium | Blocked fMLF-stimulated enzyme release in the absence of extracellular calcium. | |

| Neutrophils stimulated with fMLF | Induction of degranulation as a key cellular response. |

Cytokine and Chemokine Production and Modulation

N-Formylmethionyl-leucyl-phenylalanine (fMLF) plays a significant role in modulating the production and release of various cytokines and chemokines, which are crucial signaling molecules in the inflammatory response.

fMLF has been shown to induce the secretion of several pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in human peripheral blood mononuclear cells (PBMCs). Furthermore, fMLF can enhance the secretion of these cytokines when the cells are also stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This suggests a synergistic effect between fMLF and LPS in amplifying the inflammatory response. The induction of IL-1α and IL-1β gene expression and IL-6 secretion by fMLF is mediated through a G-protein-coupled pathway, as it can be abolished by pretreatment with pertussis toxin.

In the context of Tumor Necrosis Factor-alpha (TNF-α), another key pro-inflammatory cytokine, the role of fMLF is more complex. While fMLF is generally considered a pro-inflammatory agent, some studies have shown that pretreatment of human polymorphonuclear neutrophils (PMN) with fMLP can inhibit the subsequent production of TNF-α when these cells are stimulated with LPS. This suggests that fMLF may also have anti-inflammatory roles under certain conditions by modulating the production of key cytokines.

| Cytokine | Effect of fMLF | Cell Type | Key Findings | Reference(s) |

| IL-1α | Induction of secretion and gene expression | Human PBMCs | fMLF induces secretion and enhances LPS-induced secretion. Effect is dose-dependent and mediated via a Gi protein. | |

| IL-1β | Induction of secretion and gene expression | Human PBMCs | fMLF induces secretion and enhances LPS-induced secretion. Effect is dose-dependent and mediated via a Gi protein. | |

| IL-6 | Induction of secretion and gene expression | Human PBMCs | fMLF induces secretion and enhances LPS-induced secretion. Effect is dose-dependent and mediated via a Gi protein. | |

| TNF-α | Inhibition of LPS-induced production | Human PMNs | Pretreatment with fMLF inhibits TNF-α secretion in LPS-stimulated neutrophils. |

N-Formylmethionyl-leucyl-phenylalanine is a potent inducer of Interleukin-8 (IL-8) production and release in human polymorphonuclear leukocytes (PMNs). IL-8 is a powerful chemokine that plays a crucial role in the recruitment of neutrophils to sites of inflammation. The stimulation of PMNs with fMLF leads to a transient release of IL-8, which is dependent on new protein synthesis as it can be inhibited by cycloheximide. This release is also accompanied by an enhanced expression of IL-8 mRNA.

The signaling pathway for fMLF-induced IL-8 production involves a pertussis toxin-sensitive G-protein, indicating the involvement of a G-protein-coupled receptor. The ability of chemotactically stimulated neutrophils to release IL-8 suggests a mechanism by which these cells can amplify the inflammatory cascade by recruiting more neutrophils to the site of infection or injury.

Research has also explored the role of the NADPH oxidase system in this process. It has been shown that IL-8 release induced by fMLF is dependent on NADPH oxidase activity in human neutrophils. Inhibitors of NADPH oxidase were found to reduce both the production of reactive oxygen species (ROS) and the release of IL-8 in fMLF-treated neutrophils.

| Cell Type | fMLF Concentration | Key Findings on IL-8 Production | Reference(s) |

| Human PMNs | 10 nM | Maximum yields of IL-8 release within 2 hours of stimulation. |

Role in Host Defense Mechanisms and Inflammatory Responses

General Contribution to Innate Immunity

N-Formylmethionyl-leucyl-tyrosine is a potent activator of the innate immune system, the body's first line of defense against pathogens. It mimics N-formylated peptides that are characteristic of bacterial proteins and those released from damaged mitochondria. This molecular mimicry allows fMLT to be recognized by specialized receptors on immune cells, primarily the formyl peptide receptors (FPRs). frontiersin.orgvulcanchem.com The interaction between fMLT and FPRs initiates a signaling cascade that is crucial for mounting an effective immune response.

These receptors are a type of pattern recognition receptor (PRR) that detects molecular structures typical of pathogens and damaged cells. frontiersin.org The binding of agonists like fMLT to FPRs, which are G-protein coupled receptors, leads to a variety of cellular responses essential for host defense. frontiersin.orgscienceopen.com This includes the recruitment of immune cells to sites of infection or injury and the activation of their effector functions. The ability of the innate immune system to recognize and respond to these formylated peptides is a fundamental component of its capacity to combat infections and manage tissue damage.

Response to Bacterial Invasion

The primary role of this compound in the context of bacterial invasion is to act as a potent chemoattractant, guiding immune cells to the site of infection. vulcanchem.com N-formylated peptides, including fMLT, are released by bacteria and serve as powerful "find-me" signals for phagocytic leukocytes such as neutrophils. wikipedia.org

Upon detecting a concentration gradient of fMLT, neutrophils, which are the most abundant type of white blood cell and a critical component of the early immune response, migrate towards the source of the peptide. This process, known as chemotaxis, is mediated by the activation of FPRs on the neutrophil surface. vulcanchem.com Research has demonstrated that fMLT, by mimicking bacterial peptides, activates neutrophils and macrophages through these receptors. vulcanchem.com This directed migration is a critical step in containing and eliminating bacterial pathogens. Studies have shown that rectal administration of fMLT in animal models can induce inflammatory conditions characterized by the infiltration of mononuclear cells, highlighting its role in pathogen recognition and the subsequent inflammatory response. vulcanchem.com

Role in Sterile Inflammation and Tissue Damage

While crucial for fighting infections, the inflammatory response triggered by N-formylated peptides can also contribute to tissue damage in the absence of pathogens, a condition known as sterile inflammation. Molecules released from damaged host cells, particularly from mitochondria which have an evolutionary prokaryotic origin, can also be N-formylated and act as danger signals. frontiersin.orgwikipedia.org

This compound can mimic these endogenous danger signals, initiating an inflammatory cascade even without a bacterial presence. wikipedia.org The recruitment and activation of neutrophils and other immune cells by fMLT can lead to the release of cytotoxic molecules and reactive oxygen species that, while intended to destroy pathogens, can also harm surrounding host tissues. For instance, studies in rats have shown that administration of fMLT can lead to small-duct cholangitis, an inflammatory condition of the bile ducts characterized by epithelial damage and the infiltration of immune cells. vulcanchem.com This demonstrates the potential of fMLT to induce tissue damage as part of an inflammatory response.

Immunomodulatory Effects on Phagocytes

This compound exerts profound immunomodulatory effects on phagocytes, particularly neutrophils and macrophages, by activating a range of their effector functions. vulcanchem.com These effects are critical for both the initiation and regulation of the immune response.

Upon stimulation with fMLT, phagocytes undergo a series of changes, including:

Chemotaxis: As previously mentioned, fMLT is a potent chemoattractant that directs the migration of phagocytes. vulcanchem.com

Activation of Signaling Pathways: The binding of fMLT to FPRs triggers intracellular signaling cascades. One of the key pathways activated is the mitogen-activated protein (MAP) kinase pathway, leading to the tyrosine phosphorylation of specific proteins. vulcanchem.com This signaling is essential for initiating various cellular responses.

Regulation of Apoptosis: fMLT has been shown to regulate programmed cell death, or apoptosis, in immune cells through the PI3K/Akt signaling pathway. vulcanchem.com This can influence the duration and intensity of the immune response.

Cytokine Production: N-formylated peptides can induce the production and secretion of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6), from peripheral blood mononuclear cells. nih.gov This amplifies the inflammatory response by recruiting and activating more immune cells.

Mechanistic Studies in Specific Non Immune Cell Systems

Role in Osteoblast Differentiation

The bacterial-derived peptide N-Formylmethionyl-leucyl-phenylalanine (fMLP), a compound closely related to N-Formylmethionyl-leucyl-tyrosine, has been identified as a promoter of osteoblast differentiation from human mesenchymal stem cells (MSCs). nih.govresearchgate.net This process is critical for bone formation and repair. Studies show that during osteoblastic differentiation, the expression of N-formyl peptide receptor 1 (FPR1) is significantly increased, while other related receptors, FPR2 and FPR3, are not. researchgate.net The specific ligand for FPR1, fMLP, encourages the commitment of MSCs to an osteoblastic lineage while simultaneously suppressing differentiation into adipocytes (fat cells). nih.govresearchgate.net This suggests a crucial role for FPR1 in the determination of MSC fate.

The differentiation of MSCs into osteoblasts, stimulated by fMLP, is directly mediated through the N-formyl peptide receptor 1 (FPR1). nih.govelsevierpure.com Research has demonstrated that the expression of FPR1 at both the transcriptional and protein levels increases significantly when human MSCs are induced to differentiate into osteoblasts. nih.govresearchgate.net

The functional importance of this receptor in osteogenesis is highlighted by several key findings:

The promotion of osteoblast differentiation by fMLP can be blocked by Cyclosporin H, a selective antagonist of FPR1. nih.gov

Knocking down the FPR1 gene using small interfering RNA (siRNA) also inhibits the fMLP-stimulated differentiation process. researchgate.net

Conversely, another FPR1 agonist, a fragment of the protein Annexin-1 (Anx-1(2–26)), also promotes osteoblastic differentiation, and this effect is similarly blocked by the FPR1 antagonist. nih.gov

These results collectively confirm that the signaling pathway initiated by the binding of formyl peptides to FPR1 is a key mechanism driving MSCs toward becoming bone-forming cells. nih.govresearchgate.net

Table 1: Experimental Evidence for FPR1-Mediation in Osteoblast Differentiation

| Experimental Approach | Observation | Conclusion | Reference |

|---|---|---|---|

| FPR1 Antagonist | Cyclosporin H blocked fMLP-induced osteogenesis. | FPR1 is necessary for the signaling that promotes differentiation. | nih.gov |

| Gene Knockdown | siRNA targeting FPR1 inhibited osteoblast differentiation stimulated by fMLP. | Confirms the essential role of the FPR1 gene in the differentiation process. | researchgate.net |

| Alternative Agonist | The FPR1 agonist Anx-1(2–26) also promoted osteogenesis. | Shows that activation of FPR1 by different molecules can trigger the same differentiation pathway. | nih.gov |

| Expression Analysis | FPR1 expression increased significantly during osteoblast differentiation. | Indicates an upregulated role for FPR1 signaling during bone cell formation. | researchgate.net |

The stimulation of osteogenic differentiation by fMLP through FPR1 initiates a specific cascade of intracellular events. Research has delineated this pathway as involving Phospholipase C (PLC) and Phospholipase D (PLD), which leads to an increase in intracellular calcium (Ca2+). nih.govresearchgate.net This calcium signal then activates Calmodulin-dependent kinase II (CaMKII). The activation of CaMKII, in turn, leads to the phosphorylation of the extracellular signal-regulated kinase (ERK). The final step in this cascade is the activation of the transcription factor cAMP-response element-binding protein (CREB). nih.govnih.gov This complete signaling pathway, from the cell surface receptor to the nuclear transcription factor, is responsible for turning on the genes required for osteoblast differentiation. nih.govresearchgate.net

Neurotoxicity in Microglial Activation Models

While beneficial in bone formation, N-formyl peptides like fMLP can exhibit neurotoxic effects through the activation of microglia, the resident immune cells of the central nervous system. nih.govnih.gov Studies have shown that fMLP can cause the selective loss of dopaminergic neurons at remarkably low concentrations. nih.gov This neurotoxicity is not a direct effect on the neurons themselves but is mediated by the inflammatory response of activated microglia. nih.gov

In a healthy state, microglia have a "resting" or "surveilling" morphology, characterized by a small cell body and long, branched processes that constantly monitor their environment. researchgate.netyoutube.com Upon activation by a stimulus like fMLP, microglia undergo distinct morphological changes. nih.govnih.gov They retract their elaborate processes, and their cell bodies become larger and more amoeboid in shape. researchgate.net This transformation is a hallmark of microglial activation and is associated with their transition into a pro-inflammatory, phagocytic state. researchgate.netyoutube.com Immunocytochemical staining using markers like OX42 confirms these morphological shifts in response to fMLP treatment. nih.govnih.gov This activated state is also characterized by the increased expression of markers such as major histocompatibility complex (MHC) class II, further indicating an inflammatory response. nih.gov

Table 2: Morphological Changes in Activated Microglia

| Microglial State | Typical Morphology | Associated Function |

|---|---|---|

| Resting/Surveilling | Small cell body with long, highly ramified (branched) processes. | Monitoring the local brain environment, synaptic pruning. researchgate.netyoutube.com |

| Activated | Enlarged, amoeboid-shaped cell body with fewer, shorter, and thicker processes. | Phagocytosis, release of inflammatory molecules, migration to injury sites. researchgate.net |

Synthetic Analogs and Structure Activity Relationships of Formyl Peptides

Design and Synthesis of N-Formylmethionyl-leucyl-tyrosine Analogs

The design of analogs of N-formylmethionyl-leucyl-phenylalanine (fMLF), a closely related and widely studied potent neutrophil chemoattractant, provides a framework for understanding fMLF-Tyr analogs. nih.govnih.gov The development of these analogs is driven by the significant role of formyl peptides in host defense and inflammation, with the goal of creating potential therapeutic agents. nih.govnih.gov

A notable approach in analog design is the creation of peptidomimetics, such as AApeptides. nih.gov AApeptides are based on N-acylated-N-aminoethyl amino acid residues, where half of the side chains originate from amino acids and the other half from various acylating agents. nih.gov This design strategy aims to mimic the structure and function of the parent peptide. nih.govresearchgate.net

The synthesis of these analogs is often carried out using solid-phase peptide synthesis (SPPS). nih.govnih.gov A general procedure involves assembling the peptide on a resin support. nih.gov For instance, γ-AApeptides can be synthesized using alloc protected γ-AApeptide building blocks. nih.gov The N-terminal formylation is a critical step and can be achieved by reacting the N-terminus of the peptide with a mixture of formic acid and isobutyl chloroformate at a controlled temperature. nih.gov This method has been successfully used for adding the formyl group to methionine and norleucine residues in various sequences. nih.gov

Table 1: General Solid-Phase Synthesis Protocol for Formyl Peptide Analogs

| Step | Procedure | Reagents/Conditions |

|---|---|---|

| 1. Peptide Assembly | Standard solid-phase synthesis protocols are followed to assemble the desired peptide sequence on a resin. | Fmoc-protected amino acids, coupling reagents. |

| 2. N-terminus Deprotection | The Fmoc protecting group on the N-terminal amino acid is removed. | 20% piperidine (B6355638) in DMF. |

| 3. Formylation | The formyl group is added to the deprotected N-terminus. | Formic acid, isobutyl chloroformate, N-Methylmorpholine (NMM) in DCM at 0°C. nih.gov |

| 4. Resin Washing | The resin is washed to remove excess reagents and byproducts. | Dichloromethane (DCM), Dimethylformamide (DMF). |

Modifications of the Peptide Backbone and Amino Acid Substitutions

Modifications to the peptide backbone and substitutions of amino acids are key strategies for developing formyl peptide analogs with altered properties. nih.govresearchgate.net One significant modification is the introduction of non-natural backbones, such as in AApeptides, which are peptidomimetics based on N-acylated-N-aminoethyl amino acid residues. nih.gov These modifications can influence the conformational flexibility and proteolytic stability of the peptide. researchgate.net

Amino acid substitutions at various positions of the peptide chain have profound effects on biological activity. Early studies on fMLF showed that the N-formyl group is crucial for recognition by the formyl peptide receptor 1 (FPR1). nih.gov Replacing the N-terminal formyl group with other groups, such as a tert-butyloxycarbonyl (t-Boc) group, can convert the peptide from an agonist to an antagonist. nih.gov Similar antagonistic properties were observed with the use of other carbamates like iso-butyloxycarbonyl and benzyloxycarbonyl. nih.govnih.gov

The nature of the amino acid residues themselves is also critical. Studies on dipeptides have shown that residues like Tyrosine (Tyr), Tryptophan (Trp), Cysteine (Cys), and Methionine (Met) are dominant in determining antioxidant activities due to their ability to donate electrons or hydrogen. researchgate.net The position of these residues within the peptide is also important; for example, Tyr- and Trp-containing dipeptides exhibit stronger antioxidant activity when these residues are at the N-terminus compared to the C-terminus. researchgate.net

Importance of the C-Terminal Carboxy Group

The C-terminal carboxyl group (-COOH) is a critical determinant of the biological activity and receptor selectivity of formyl peptides. nih.govjpt.com This terminal group can be modified to alter the peptide's properties, such as its stability and charge. jpt.com The free carboxyl group gives the C-terminus a negative charge under physiological conditions. jpt.com

The charge of the C-terminus plays a significant role in the interaction with different formyl peptide receptors. For instance, the binding affinity of FPR2 is largely determined by the charge of the peptide's C-terminus, which is in contrast to FPR1, where the N-terminal formyl group is more critical for recognition. nih.gov FPR2 responds more effectively to peptides with a positive charge at the C-terminus (e.g., fMLFK) than those with a negative charge (e.g., fMLF or fMLFE). nih.gov

Modifying the C-terminus, for example by amidation (converting -COOH to -CONH₂), eliminates the negative charge and can make the peptide more stable against enzymatic degradation. jpt.combiosynth.com This modification is frequently used in therapeutic peptide design to enhance biological activity and shelf-life. jpt.com Other modifications like esterification can also be used to remove the charge and for structure-activity relationship (SAR) studies. jpt.com However, for certain formyl peptide analogs, further C-terminal modification of an already established antagonist, like iso-butyloxycarbonyl-MLF, does not significantly change its antagonistic potency, suggesting a differential role of the N- and C-termini in determining the peptide's activity. nih.gov

Receptor Selectivity and Functional Specificity of Analogs

Synthetic analogs of formyl peptides often exhibit varied receptor selectivity and functional specificity, which is highly dependent on their structural modifications. The human formyl peptide receptor family includes FPR1, FPR2, and FPR3, each with distinct ligand binding preferences. nih.govnih.gov

N-formylmethionyl-leucyl-phenylalanine (fMLF) is a potent agonist that shows higher selectivity for FPR1 over FPR2. nih.gov Analogs designed to mimic fMLF, such as certain AApeptides, also demonstrate a preference for FPR1 over FPR2. nih.govnih.gov These AApeptide agonists can induce calcium mobilization and stimulate chemotaxis in cells expressing FPR1. nih.govnih.gov Interestingly, at higher concentrations, some of these AApeptides can be even more effective than fMLF in inducing calcium mobilization. nih.govnih.gov

Modifications at the N-terminus can drastically alter functional specificity. As mentioned, replacing the N-formyl group with a t-Boc group converts fMLF into an FPR1 antagonist. nih.gov The resulting peptide, t-Boc-MLF, and another analog, t-Boc-FLFLF, can inhibit neutrophil activity induced by fMLF. nih.gov However, at high concentrations, these antagonists may lose their selectivity for FPR1 and also inhibit FPR2. nih.gov

The length and composition of the peptide chain also influence receptor selectivity. FPR2, which is a low-affinity receptor for fMLF, responds better to formyl peptides of longer length and specific compositions. nih.gov For example, FPR2 is more responsive to peptides with a C-terminal positive charge. nih.gov Certain mitochondria-derived formyl peptides, such as fMMYALF, are potent agonists for both FPR1 and FPR2. nih.gov In contrast, mitocryptide-2 is an example of a selective FPR2 agonist. nih.gov

The functional outcomes of receptor activation can also be modulated. Different concentrations of fMLF can trigger distinct signaling pathways through FPR1, with lower concentrations inducing chemotaxis and higher concentrations leading to degranulation and superoxide (B77818) generation. nih.gov The development of receptor-specific agonists and antagonists is a key goal for therapeutic applications in inflammatory diseases. nih.gov

Table 2: Receptor Selectivity and Activity of fMLF and its Analogs

| Compound/Analog | Modification | Primary Receptor Target | Activity |

|---|---|---|---|

| fMLF | - | FPR1 > FPR2 | Agonist nih.gov |

| t-Boc-MLF | N-terminal t-Boc substitution | FPR1 | Antagonist nih.gov |

| t-Boc-FLFLF | N-terminal t-Boc substitution | FPR1 (low conc.), FPR2 (high conc.) | Antagonist nih.gov |

| AApeptides | Peptidomimetic backbone | FPR1 > FPR2 | Agonist nih.govnih.gov |

| fMLFK | C-terminal Lysine addition | FPR2 | Agonist nih.gov |

| fMMYALF | Mitochondria-derived hexapeptide | FPR1, FPR2 | Agonist nih.gov |

Methodological Approaches in N Formylmethionyl Leucyl Tyrosine Research

In Vitro Cellular Assays

In vitro assays are fundamental to understanding the cellular and molecular mechanisms initiated by fMLP. These controlled laboratory experiments allow for the precise measurement of various cellular functions.

Chemotaxis Assays (e.g., Zigmond Chambers)

Chemotaxis, the directed movement of cells along a chemical gradient, is a primary response of leukocytes to fMLP. The Zigmond chamber is a classic tool used to study this phenomenon in vitro. researchgate.net This apparatus consists of a slide with two parallel wells connected by a narrow bridge. A gradient of fMLP is established across the bridge, and the migration of cells, such as neutrophils, placed on a coverslip over this bridge can be observed and quantified. researchgate.net This method allows for the direct visualization and analysis of cell orientation and movement in a stable, linear chemoattractant gradient. researchgate.net

While the Zigmond chamber provides a controlled environment for observing chemotaxis, in vivo studies also offer valuable insights. For instance, in a study using a rat model, fMLP was found to be a potent chemoattractant for leukocytes in vivo. Maximal chemotactic activity was observed at a dose of 0.01 mg, with doses above or below this level attracting fewer leukocytes. nih.gov The kinetics of this response showed an early and robust chemoattraction, with a maximal chemotactic index reached at 6 hours. nih.gov The cell populations responding to the fMLP gradient also changed over time, with a predominance of polymorphonuclear leukocytes at 3 hours and over 90% mononuclear leukocytes by 36 hours. nih.gov

Table 1: In Vivo Chemotactic Response to fMLP in Rats nih.gov

| Time (hours) | Chemotactic Index | Predominant Leukocyte Type |

|---|---|---|

| 3 | > 1.0 | Polymorphonuclear Leukocytes |

| 6 | > 1.5 (Maximal) | Not Specified |

| 24 | > 1.0 | Not Specified |

Superoxide (B77818) Anion Production Assays (e.g., Cytochrome c Reduction)

N-Formylmethionyl-leucyl-tyrosine is a potent inducer of the respiratory burst in phagocytes, leading to the production of superoxide anions (O₂⁻). A common method to quantify superoxide production is the cytochrome c reduction assay. This assay is based on the principle that superoxide anions can reduce the oxidized form of cytochrome c, leading to a measurable change in its absorbance spectrum.

An improved cytochrome c assay has been developed for measuring superoxide anion production in whole blood samples stimulated with fMLP. This method allows for the reliable determination of O₂⁻ production rates, which follow a sigmoidal dose-response curve to fMLP stimulation. nih.gov A significant advantage of this technique is the ability to cryopreserve the reduced cytochrome c for later analysis, making it suitable for studies where immediate measurement is not feasible. nih.gov

However, the response to fMLP can vary between species. For example, canine neutrophils, when stimulated with 0.22 µM fMLP, failed to produce significant amounts of superoxide, and the addition of cytochalasin B did not substantially enhance this response. nih.gov

ROS Measurement by Chemiluminescence

Chemiluminescence is another widely used technique to measure the production of reactive oxygen species (ROS), including those generated during the respiratory burst induced by fMLP. This method utilizes chemiluminescent probes, such as luminol (B1675438) or lucigenin (B191737), which emit light upon reaction with ROS. The intensity of the emitted light is proportional to the amount of ROS produced.

When human neutrophils are stimulated with fMLP, they exhibit a bimodal luminol-dependent chemiluminescence pattern. nih.gov In contrast, when lucigenin is used as the chemiluminescent probe, only a single peak is observed. nih.gov This difference is attributed to the molecular size of the probes, with the larger lucigenin molecule believed to only detect extracellular ROS. nih.gov Studies with bovine polymorphonuclear leukocytes have also demonstrated a biphasic luminol-dependent chemiluminescence response to high concentrations of fMLP. nih.gov

Table 2: Chemiluminescence Patterns in Neutrophils Stimulated with fMLP nih.gov

| Chemiluminescent Probe | Observed Pattern |

|---|---|

| Luminol | Bimodal |

Calcium Mobilization Assays

The binding of fMLP to its receptor on neutrophils triggers a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key event in cell activation. This calcium mobilization is typically measured using fluorescent Ca²⁺ indicators, such as Fura-2.

In human neutrophils, fMLP induces a dose-dependent increase in [Ca²⁺]i in the range of 10 nM to 10 µM. nih.gov The calcium signal consists of an initial, rapid rise followed by a more sustained phase. This response is due to both the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular Ca²⁺. nih.gov The fMLP-induced Ca²⁺ release is dependent on phospholipase C activity. nih.gov

Interestingly, the characteristics of fMLP-induced calcium mobilization can differ between cell types. For example, in differentiated HL-60 promyelocytic leukemia cells, the calcium response to fMLP is more rapid and of a greater magnitude compared to that in peripheral blood neutrophils. nih.gov

Table 3: Characteristics of fMLP-Induced Calcium Mobilization in Human Neutrophils nih.gov

| fMLP Concentration Range | Key Features of Calcium Response |

|---|---|

| 10 nM - 10 µM | Dose-dependent increase in intracellular calcium |

| Initial rapid rise followed by a sustained phase | |

| Involves both intracellular release and extracellular influx |

Degranulation Assays

Degranulation, the process by which neutrophils release the contents of their granules, is another important cellular response to fMLP. These granules contain a variety of enzymes and other proteins that contribute to the inflammatory response. Degranulation can be quantified by measuring the release of specific granule-associated enzymes, such as β-glucuronidase and lysozyme (B549824).

Studies have shown that fMLP stimulates a time- and concentration-dependent release of β-glucuronidase and lysozyme from human neutrophils. nih.gov However, significant degranulation in response to fMLP typically requires the pre-incubation of cells with cytochalasin B. nih.gov In the absence of cytochalasin B, the amount of enzyme release is minimal. nih.gov For example, even at optimal fMLP concentrations, only about 11.2% of the total β-glucuronidase and 12.4% of the total lysozyme are released. nih.gov

Degranulation can also prime neutrophils for enhanced responses to subsequent stimulation with fMLP. nih.gov

Table 4: fMLP-Induced Enzyme Release from Human Neutrophils (without Cytochalasin B) nih.gov

| Enzyme | Percentage of Total Activity Released |

|---|---|

| β-glucuronidase | 11.2 ± 1.3% |

Cytokine Production Quantification (e.g., ELISA)

In addition to its direct effects on cell motility and the respiratory burst, fMLP can also modulate the production of cytokines, which are key signaling molecules in the immune system. The quantification of cytokine production is often performed using enzyme-linked immunosorbent assay (ELISA).

Research has demonstrated that fMLP can induce the secretion of the pro-inflammatory cytokines Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs). wikipedia.org This induction occurs in a dose-dependent manner within a concentration range of 20 µM to 1100 µM. wikipedia.org Furthermore, fMLP can also enhance the LPS-induced secretion of these same cytokines. wikipedia.org The mechanism of fMLP-induced cytokine production appears to be mediated through a G-protein coupled pathway, as it is abolished by pretreatment with pertussis toxin. wikipedia.org

Table 5: Cytokines Induced by fMLP in Human PBMCs wikipedia.org

| Cytokine | fMLP Concentration Range for Induction |

|---|---|